3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine
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Overview
Description
3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine typically involves the reaction of pyridine derivatives with tert-butyl alcohol, cyclopropyl alcohol, and isopropyl alcohol under specific conditions. The reaction is often catalyzed by strong bases such as potassium tert-butoxide (KOt-Bu), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy, cyclopropoxy, or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO3/c1-10(2)17-14-12(18-11-6-7-11)8-16-9-13(14)19-15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
GAMAIVZMABIQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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